molecular formula C11H9BrFN B14204155 Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- CAS No. 834884-05-8

Quinoline, 2-bromo-3-fluoro-5,7-dimethyl-

Cat. No.: B14204155
CAS No.: 834884-05-8
M. Wt: 254.10 g/mol
InChI Key: XWPWYIHENUAIAK-UHFFFAOYSA-N
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Description

Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties, making them valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated quinolines, including Quinoline, 2-bromo-3-fluoro-5,7-dimethyl-, involves various methods such as cyclization, cycloaddition, and direct fluorination. One common approach is the nucleophilic substitution of halogen atoms, where a fluorine atom is introduced into the quinoline ring . Another method involves the use of organometallic compounds in cross-coupling reactions to achieve the desired fluorinated quinoline .

Industrial Production Methods

Industrial production of fluorinated quinolines typically employs scalable synthetic routes that ensure high yield and purity. These methods often involve the use of transition metal catalysts and environmentally friendly reaction conditions to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. Reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium or copper .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines such as:

  • 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Uniqueness

Quinoline, 2-bromo-3-fluoro-5,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

834884-05-8

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

2-bromo-3-fluoro-5,7-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-3-7(2)8-5-9(13)11(12)14-10(8)4-6/h3-5H,1-2H3

InChI Key

XWPWYIHENUAIAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Br)F)C

Origin of Product

United States

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